molecular formula C15H13N3O3 B567743 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253792-13-0

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No. B567743
M. Wt: 283.287
InChI Key: JFQUUOBFAUSLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a chemical compound . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of oxazine derivatives, including those structurally related to 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, has been extensively studied due to their importance in organic synthesis and potential pharmaceutical applications. Sainsbury (1991) reviewed the literature on 1,2-oxazines and related compounds, emphasizing their synthesis via the dehydration of dihydro-oxazines and their utility as electrophilic reagents in various chemical reactions (Sainsbury, 1991). This foundational work highlights the versatility of oxazine derivatives in organic synthesis, which could extend to the specific synthesis and functionalization of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione.

Application in Medicinal Chemistry and Pharmaceuticals

The pyranopyrimidine core, closely related to the pyrimido[4,5-D][1,3]oxazine structure, is identified as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic and biological applicability. Parmar, Vala, and Patel (2023) discussed the synthetic pathways and the application of hybrid catalysts in developing pyranopyrimidine scaffolds, underscoring the relevance of such structures in the synthesis of lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023). This review suggests that the pyrimido[4,5-D][1,3]oxazine core could similarly be explored for its pharmaceutical potential.

Biological Activities

The diverse biological activities of structures similar to 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione have made them subjects of intensive investigation. Waisser and Kubicová (1993) highlighted the antibacterial, antituberculous, and anti-inflammatory properties of 3-aryl-2H,4H-benz(e)(1,3)oxazine derivatives, indicating a wide range of potential biological activities that could also be explored for 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (Waisser & Kubicová, 1993).

Safety And Hazards

This compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

7-phenyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9(2)18-13-11(14(19)21-15(18)20)8-16-12(17-13)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUUOBFAUSLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

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